Tetracaine

Description

Properties

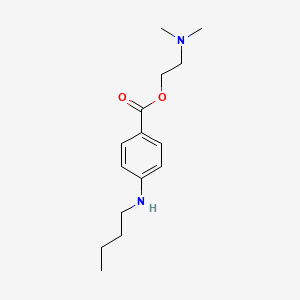

IUPAC Name |

2-(dimethylamino)ethyl 4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCBAIGFKIBETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-47-0 (mono-hydrochloride) | |

| Record name | Tetracaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1043883 | |

| Record name | Tetracaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-24-6 | |

| Record name | Amethocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetracaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0619F35CGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: Pharmacological Profile of Tetracaine as a Sodium Channel Blocker

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetracaine is a potent, long-acting local anesthetic of the ester class, widely utilized for topical and spinal anesthesia.[1][2] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels (VGSCs), which are fundamental for the initiation and propagation of action potentials in neurons.[1][3] By inhibiting these channels, this compound effectively blocks nerve impulse conduction, resulting in a temporary loss of sensation. This technical guide provides a comprehensive examination of the pharmacological profile of this compound as a sodium channel blocker, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and study workflows.

Mechanism of Action: State-Dependent Blockade

This compound's anesthetic effect is rooted in its interaction with VGSCs in a manner described by the Modulated Receptor Hypothesis.[4][5][6] This model posits that local anesthetics have different affinities for the various conformational states of the sodium channel: resting, open, and inactivated.[4][5]

-

State-Dependence: this compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3][4][7][8] When a nerve is stimulated, the channels cycle from the resting to the open and then to the inactivated state. This compound preferentially binds to the open and inactivated channels, stabilizing them in a non-conducting conformation.[1]

-

Use-Dependence: This state-dependent binding leads to a phenomenon known as use-dependent or phasic block.[6][9] With repetitive nerve stimulation (i.e., higher frequency of action potentials), more channels enter the open and inactivated states, providing more high-affinity binding sites for this compound. This results in a cumulative and more pronounced blockade.[3][6]

-

Binding Site: this compound binds to a specific receptor site within the inner pore of the sodium channel.[3][10] This site is primarily formed by amino acid residues on the S6 transmembrane segments of the channel's homologous domains, particularly domain IV.[7][10] The charged, protonated form of the this compound molecule is thought to access this site via a hydrophilic pathway when the channel is open, physically occluding the pore and preventing the influx of sodium ions.[3][6]

Quantitative Pharmacological Data

The potency of this compound varies across different sodium channel isoforms, which are expressed in various tissues. Electrophysiological studies, primarily using patch-clamp techniques, have quantified these interactions.

Table 1: Comparative Potency (IC50) of this compound on Voltage-Gated Sodium Channel Isoforms IC50 is the concentration of a drug that gives a half-maximal response.

| Channel Isoform | IC50 (µM) - Tonic/Resting State | IC50 (µM) - Phasic/Use-Dependent State (10 Hz) | Cell Line / Preparation | Reference |

| NaV1.1 | ~20 | ~5 | HEK-293 | [11][12] |

| NaV1.4 | ~15 | ~3 | HEK-293 | [11][12] |

| NaV1.5 | 5.2 (inactivated state) | Not explicitly stated | Rat ventricular myocytes (BTX-modified) | [13] |

| NaV1.7 | Not explicitly stated | Not explicitly stated | Not explicitly stated | |

| NaV1.8 | ~100 | ~25 | HEK-293 | [11] |

Note: IC50 values can vary based on experimental conditions such as holding potential, stimulation frequency, and cell type used.

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | Value / Description | Significance | Reference |

| pKa | 8.46 | Influences the ratio of charged to uncharged forms at physiological pH, affecting onset of action. | [2] |

| Lipid Solubility | High (Relative value: 80) | High lipid solubility contributes to high potency and allows the drug to cross the nerve membrane. | [2] |

| Protein Binding | ~75% | Affects the duration of action; higher binding is related to longer duration. | [2] |

| Onset of Action | Rapid | The drug quickly reaches its site of action. | [1] |

| Duration of Action | Long (up to 200 minutes) | Related to high protein binding and potent channel blockade. | [2] |

Experimental Protocols

The gold standard for characterizing the interaction of drugs like this compound with sodium channels is the whole-cell patch-clamp electrophysiology technique.[3][5][14] This method allows for the precise measurement of ionic currents across the entire membrane of a single cell.[5][14]

Detailed Methodology: Whole-Cell Voltage Clamp

-

Cell Preparation:

-

Solutions:

-

External (Bath) Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.[5] This solution is designed to mimic the extracellular environment.

-

Internal (Pipette) Solution (in mM): A common composition is 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.[5] Cesium Fluoride (CsF) is used to block potassium channels, thereby isolating the sodium currents for measurement.[5]

-

-

Recording Procedure:

-

A borosilicate glass micropipette with a tip resistance of 2-5 MΩ is fabricated and filled with the internal solution.[5]

-

Using a micromanipulator, the pipette is brought into contact with a single cell under a microscope. Gentle suction is applied to form a high-resistance "gigaohm seal" between the pipette tip and the cell membrane.[14][15]

-

A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows electrical and molecular access to the cell's interior.[14]

-

The amplifier is set to voltage-clamp mode, holding the cell's membrane potential at a constant value (e.g., -100 mV), where most sodium channels are in the resting state.[5]

-

-

Voltage Protocols and Data Acquisition:

-

Tonic Block (Resting State Affinity): Depolarizing voltage steps (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz). The peak inward sodium current is measured before and after the application of various concentrations of this compound to the external solution.[5]

-

Phasic Block (Use-Dependent Affinity): A train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz) to induce channel cycling. The progressive decrease in peak current during the pulse train in the presence of this compound demonstrates use-dependence.[5]

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each this compound concentration.

-

A concentration-response curve is generated by plotting the percent inhibition against the log of the this compound concentration.

-

The IC50 value is determined by fitting the data to the Hill equation.[3]

-

Mandatory Visualizations

4.1. Signaling Pathway: State-Dependent Block of Sodium Channels

The diagram below illustrates the modulated receptor model, where this compound preferentially binds to the open and inactivated states of the voltage-gated sodium channel, shifting the equilibrium away from the resting, activatable state.

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

4.2. Experimental Workflow: IC50 Determination via Patch Clamp

The following flowchart outlines the key steps involved in determining the IC50 value for this compound's blockade of a specific sodium channel isoform.

Caption: Workflow for determining this compound's IC50 using whole-cell patch clamp.

Conclusion

This compound is a highly potent sodium channel blocker whose clinical efficacy is defined by its distinct pharmacological properties. Its high lipid solubility and state-dependent binding characteristics result in a rapid onset and long duration of action. The detailed understanding of its mechanism at the molecular level, quantified by techniques like patch-clamp electrophysiology, is crucial for the rational design of new local anesthetics and other sodium channel-modulating therapeutics. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to further investigate the structure-function relationships of sodium channels and the development of novel, safer, and more effective therapeutic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 11. sophion.co.jp [sophion.co.jp]

- 12. apconix.com [apconix.com]

- 13. Charged this compound as an inactivation enhancer in batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. researchgate.net [researchgate.net]

Tetracaine's Interaction with Voltage-Gated Sodium Channel Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracaine, a potent local anesthetic of the ester class, exerts its therapeutic effects by reversibly blocking voltage-gated sodium channels (VGSCs), critical transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][2] This blockade leads to a localized and temporary inhibition of nerve impulse transmission, resulting in anesthesia.[1] The interaction of this compound with VGSCs is not uniform across the various channel subtypes (Nav1.1-Nav1.9), and its affinity is highly dependent on the conformational state of the channel.[3] This technical guide provides an in-depth analysis of this compound's effects on different VGSC subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: State-Dependent Blockade

This compound functions by diffusing across the neuronal membrane and binding to a receptor site within the pore of the voltage-gated sodium channel.[1][4] This binding physically obstructs the influx of sodium ions, which is essential for membrane depolarization and the propagation of action potentials.[2][3]

A key characteristic of this compound's action is its state-dependent affinity.[3] The modulated receptor hypothesis posits that local anesthetics like this compound have a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[5][6] This results in a more pronounced blockade in rapidly firing neurons where a larger proportion of channels are in the open and inactivated states, a phenomenon known as use-dependent or phasic block.[3][7] this compound's high lipophilicity also contributes to a potent tonic block, which is the blockade of channels in the resting state.[5]

Quantitative Analysis of this compound's Potency on VGSC Subtypes

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. The following tables summarize the IC50 values of this compound for various voltage-gated sodium channel subtypes under different channel states.

| Channel Subtype | Channel State | IC50 (µM) | Cell Type | Reference |

| Nav1.1 | Use-dependent (10 Hz) | 8.6 ± 2.8 | Recombinant | [8] |

| Resting State | >30 | Recombinant | [3][8] | |

| Nav1.2 | Use-dependent (10 Hz) | 9.7 ± 2.9 | Recombinant | [8][9] |

| Resting State | >30 | Recombinant | [3][8] | |

| Nav1.3 | Use-dependent (10 Hz) | 9.9 ± 0.3 | Recombinant | [8][9] |

| Resting State | >30 | Recombinant | [3][8][9] | |

| Nav1.4 | Inactivated State (P2) | 2.0 ± 0.3 | TE671 | [10] |

| Resting State (P1) | 30 ± 6 | TE671 | [10] | |

| Nav1.5 | Peak INa | 4.51 | ND7/23 cells | [3] |

| Resting State (Tonic Block) | 84.4 | CHO-Nav1.5 | [11] | |

| Inactivated State | 2.8 | hiPSC-CMs | [12] | |

| Resting State | ~25 | hiPSC-CMs | [12] | |

| Nav1.7 | Inactivated State | 2.0 ± 0.3 | Recombinant | [13] |

| Resting State | 30 ± 6 | Recombinant | [13] | |

| Veratridine-evoked | 3.6 ± 0.4 | Recombinant | [14][15] | |

| Slow Inactivated State | 2.22 | Not Specified | [9] | |

| Resting State | 35.6 | Not Specified | [9] | |

| Inactivated State | 0.4 | HEK-293 | [16] | |

| Nav1.8 | Inactivated State | 0.3 | HEK-293 | [16] |

| Nav1.9 | Holding at -90 mV | 17 | HEK-hNav1.9 | [17][18] |

| Holding at -140 mV | 54 | HEK-hNav1.9 | [17][18] |

Experimental Protocols

The primary technique for quantifying the effect of this compound on voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[3][5][19] This method allows for the precise measurement of ionic currents across the cell membrane while controlling the membrane potential.

Cell Preparation

-

Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, expressing a specific Nav channel subtype are commonly used.[5][9] Primary cultured neurons or cardiomyocytes can also be utilized.[3]

-

Culturing: Cells are cultured on glass coverslips under standard conditions (e.g., 37°C, 5% CO2) until they reach an appropriate confluency for single-cell recordings.[5][9]

Solutions

-

External (Extracellular) Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4.[5]

-

Internal (Pipette) Solution (in mM): A common composition is 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2.[5] Cesium is often used to block potassium channels, thereby isolating the sodium currents.[5]

-

This compound Stock Solution: A stock solution (e.g., 10 mM) is prepared in deionized water and stored at -20°C.[9] Fresh dilutions to the desired final concentrations are made daily in the external solution.[9]

Electrophysiological Recording

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ.[5]

-

Seal Formation: The micropipette is positioned onto a single cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[5][20]

-

Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch, establishing electrical and diffusive access to the cell's interior.[3][5]

-

Voltage-Clamp Protocol:

-

The membrane potential is held at a hyperpolarized potential (e.g., -100 mV or -120 mV) to ensure most channels are in the resting state.[9][12]

-

Tonic Block Measurement: Depolarizing voltage steps (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) before and after the application of this compound.[5]

-

Use-Dependent (Phasic) Block Measurement: A train of depolarizing pulses (e.g., at 10 Hz) is applied to assess the block at higher firing frequencies.[5][8]

-

Inactivated-State Block Measurement: A pre-pulse to a depolarized potential is used to enrich the population of inactivated channels before the test pulse.[3]

-

Data Acquisition and Analysis

-

Sodium currents are recorded before, during, and after the application of various concentrations of this compound.[9]

-

The peak amplitude of the inward sodium current is measured for each condition.[9]

-

The percentage of current inhibition is plotted against the logarithm of the this compound concentration.

-

The data is fitted with a Hill equation to determine the IC50 value.[9]

Visualizing this compound's Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: State-dependent blockade of sodium channels by this compound.

Caption: Experimental workflow for patch-clamp analysis of this compound.

Conclusion

This guide provides a comprehensive overview of this compound's interaction with voltage-gated sodium channel subtypes, supported by quantitative data and detailed experimental protocols. The preferential binding of this compound to the open and inactivated states of VGSCs underscores its clinical efficacy as a local anesthetic. The compiled data and methodologies presented herein serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of the molecular mechanisms of local anesthesia and aiding in the design of future therapeutic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rupress.org [rupress.org]

- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sophion.co.jp [sophion.co.jp]

- 9. benchchem.com [benchchem.com]

- 10. sophion.co.jp [sophion.co.jp]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. sophion.com [sophion.com]

- 13. sophion.com [sophion.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Item - Potencies for Inhibition of Nav1.7 and Nav1.8. - Public Library of Science - Figshare [plos.figshare.com]

- 17. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

Beyond the Blockade: An In-depth Technical Guide to the Molecular Targets of Tetracaine Beyond Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracaine, a potent local anesthetic, is clinically valued for its ability to induce temporary and localized nerve blockade. This effect is primarily attributed to its well-documented inhibitory action on voltage-gated sodium channels, which prevents the propagation of action potentials. However, a growing body of research reveals that the pharmacological profile of this compound extends far beyond this singular mechanism. This technical guide delves into the diverse and complex molecular interactions of this compound with a range of other ion channels, receptors, and enzymes. Understanding these "off-target" effects is crucial for a comprehensive appreciation of its therapeutic actions, potential side effects, and for unlocking new avenues in drug development and basic science research.

This document provides a detailed overview of the non-sodium channel molecular targets of this compound, presenting quantitative data, in-depth experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound for various molecular targets, providing a quantitative basis for comparing its potency across different biological systems.

| Target | Species/Tissue | IC50 / Ki | Experimental Conditions | Reference(s) |

| Ryanodine (B192298) Receptor (RyR) | Sheep Cardiac Muscle | IC50 ≈ 200 µM (slow inhibition) | Single-channel recording in lipid bilayers, diastolic conditions.[1] | [1] |

| Sheep Cardiac Muscle | IC50 ≈ 2 mM (fast inhibition) | Single-channel recording in lipid bilayers, during Ca2+ release.[1] | [1] | |

| Swine Cardiac Muscle | IC50 ≈ 99 µM | [3H]Ryanodine binding assay.[2] | [2] | |

| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Torpedo electroplaques | Submicromolar IC50 | Two-electrode voltage clamp in Xenopus oocytes.[3][4] | [3][4] |

| (Na+ + K+)-ATPase | Rat Brain Synaptosomes | IC50 ≈ 10 mM | Enzyme activity assay.[5] | [5] |

| Mg2+-ATPase | Rat Brain Synaptosomes | IC50 ≈ 7.9 mM | Enzyme activity assay.[5] | [5] |

| Acetylcholinesterase | Rat Brain Synaptosomes | IC50 = 0.18 mM | Enzyme activity assay, competitive inhibition.[5] | [5] |

| L-type Calcium Channels (MAP Kinase Pathway) | PC12 Cells | IC50 = 70.2 ± 1.2 µM | Inhibition of KCl-induced MAP kinase activation.[6] | [6] |

| Batrachotoxin-modified Na+ channels | N/A | IC50 = 5.2 µM (inactivated state) | Electrophysiological measurement of steady-state inactivation.[7] | [7] |

| N/A | IC50 = 39.5 µM (depolarized) | Electrophysiological measurement at +50 mV.[7] | [7] |

Molecular Targets and Signaling Pathways

Ryanodine Receptors (RyRs): Modulating Intracellular Calcium Release

This compound is a well-established inhibitor of ryanodine receptors, the primary channels responsible for calcium release from the sarcoplasmic reticulum (SR) in muscle cells.[1] Its mechanism of inhibition is multifaceted, involving at least three distinct actions:

-

Slow, Voltage-Dependent Inhibition: this compound competes for a binding site within the transmembrane domain of the RyR, inducing long-lasting closed states of the channel. This inhibition is most potent under diastolic conditions when the channels are predominantly closed, with an IC50 of approximately 200 µM.[1]

-

Fast, Voltage-Independent Inhibition: A second, faster inhibitory mechanism involves a binding site on the cytoplasmic domain of the RyR. This action is pH-sensitive and has a lower affinity, with an IC50 of about 2 mM, becoming the dominant form of inhibition during active calcium release when the channels are open.[1]

-

Conductance Block: Cytoplasmic this compound can also directly block the channel pore in a voltage-dependent manner, reducing the flow of calcium ions.[1]

The net effect of these interactions is a complex, state-dependent modulation of intracellular calcium signaling, which has significant implications for muscle contraction and cellular excitability.

Figure 1. Signaling pathway of this compound's inhibition of Ryanodine Receptors.

Nicotinic Acetylcholine Receptors (nAChRs): A Dual Blockade Mechanism

This compound acts as a potent, reversible antagonist of muscle-type nicotinic acetylcholine receptors.[3][4] Its inhibitory action is characterized by a submicromolar IC50 and involves multiple mechanisms depending on its concentration and the state of the receptor:

-

Open-Channel Blockade: At low concentrations (e.g., 0.1 µM), this compound exhibits voltage-dependent inhibition, suggesting it physically blocks the open channel pore.[3]

-

Closed-Channel Blockade: At higher concentrations (≥ 0.7 µM), the inhibition becomes voltage-independent, indicating that this compound can also bind to and stabilize the closed, resting state of the receptor.[3]

-

Enhanced Desensitization: this compound also promotes the transition of the receptor into a desensitized state, where it is unresponsive to acetylcholine, further contributing to the reduction in cholinergic transmission.[3]

Virtual docking studies suggest that this compound binds to distinct sites in both the extracellular and transmembrane domains of the nAChR in both its open and closed conformations.[3][4]

Figure 2. Mechanisms of this compound's interaction with nAChRs.

Potassium (K+) Channels: Influencing Repolarization

This compound has been shown to block various types of potassium channels, including delayed rectifier K+ channels.[8][9] In frog skeletal muscle, 2 mM this compound was found to:

-

Reduce the limiting conductance of delayed K+ channels.[9]

-

Shift the voltage-dependence of channel activation to more positive potentials.[9]

-

Slow the activation kinetics.[9]

These effects on potassium channels can alter cellular repolarization and overall excitability, contributing to the broader pharmacological profile of this compound.[8]

Inhibition of Membrane-Associated Enzymes

This compound demonstrates inhibitory activity against several key membrane-bound enzymes:

-

(Na+ + K+)-ATPase and Mg2+-ATPase: In rat brain synaptosomal membranes, this compound inhibits both of these ATPases with IC50 values in the millimolar range (10 mM and 7.9 mM, respectively).[5]

-

Acetylcholinesterase: this compound is a considerably more potent inhibitor of acetylcholinesterase, with an IC50 of 0.18 mM.[5] Kinetic analysis reveals a competitive mode of inhibition, suggesting that this compound binds to the active site of the enzyme.[5]

L-type Calcium Channels and Downstream Signaling

This compound can inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway that is mediated by L-type calcium channels.[6] In PC12 cells, this compound suppressed KCl-induced activation of MAP kinase with an IC50 of 70.2 µM.[6] This suggests that this compound can interfere with intracellular signaling cascades that are initiated by calcium influx through these channels.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of synaptosomal enzymes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of this compound block of cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual effects of this compound on spontaneous calcium release in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of this compound Block of Cyclic Nucleotide-gated Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a local anesthetic, preferentially induces translational inhibition with processing body formation rather than phosphorylation of eIF2α in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of Tetracaine on Ryanodine Receptor Function: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro interaction between the local anesthetic tetracaine and ryanodine (B192298) receptors (RyRs), the primary calcium release channels of the sarcoplasmic reticulum (SR). Understanding this interaction is crucial for studies on muscle contraction, calcium signaling, and the development of novel therapeutic agents targeting RyR channels.

Quantitative Analysis of this compound's Interaction with Ryanodine Receptors

This compound has been demonstrated to be a potent inhibitor of RyR channels in various in vitro preparations. The following tables summarize the key quantitative data from multiple studies, providing a comparative look at its efficacy across different RyR isoforms and experimental conditions.

Table 1: Inhibitory Potency of this compound on Ryanodine Receptor Activity

| RyR Isoform | Preparation | Assay | Parameter | Value | Reference |

| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Inhibition of Open Probability | IC50 | ~200 µM (diastolic, closed state) | [1] |

| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Inhibition of Open Probability | IC50 | ~2 mM (Ca2+ release, open state) | [1] |

| Skeletal Muscle | [3H]ryanodine Binding | Inhibition of Binding | CI50 | 0.12 mM | [2] |

| Skeletal Muscle (Rabbit, RyR1) | Not Specified | Blockade of RyR1 | K50 | 180 µM | [3] |

| Skeletal Muscle (Fish, RyRα) | Not Specified | Blockade of RyRα | K50 | 66 µM | [3] |

| Mammalian Skeletal Muscle | Purified RyR in Planar Lipid Bilayers | Decrease in Open Probability | K50 | 68 µM | [3] |

| Cardiac Muscle (Swine) | [3H]ryanodine Binding | Inhibition of Binding | Half-maximal inhibition | 99 µM | [4] |

Table 2: Effects of this compound on Ryanodine Receptor Channel Kinetics and Conductance

| RyR Isoform | Preparation | Parameter | Observation | Reference |

| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Channel Conductance | Decreased (Voltage-dependent block) | [1] |

| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Channel Gating | Induces long closed events (~100 ms) | [1] |

| Cardiac (Sheep) | Single Channel Recording in Lipid Bilayers | Channel Gating | Induces fast closed events (~2 ms) | [1] |

| Mammalian Skeletal Muscle | Purified RyR in Planar Lipid Bilayers | Channel Conductance | Not affected (511 ± 14 pS in symmetric 250 mM KCl) | [3] |

| Mammalian Skeletal Muscle | Purified RyR in Planar Lipid Bilayers | Channel Gating | Induces long closed states | [3] |

Mechanisms of this compound Action on Ryanodine Receptors

In vitro studies have revealed that this compound modulates RyR function through multiple, distinct mechanisms. These can be broadly categorized into inhibition of channel activity and direct channel block.

Inhibition of RyR Channel Open Probability

This compound primarily acts by decreasing the open probability of the RyR channel.[1][3] This inhibitory effect is complex and appears to involve at least two separate mechanisms:

-

Slow, Voltage-Dependent Inhibition: This mechanism is characterized by the induction of long-lasting closed states of the channel, on the order of 100 milliseconds.[1] It is voltage-dependent and appears to involve this compound binding to a site within the transmembrane domain of the RyR, accessible from both the cytoplasmic and luminal sides.[1] Notably, this inhibitory action is more potent when the channel is in its closed state, making it particularly effective under diastolic conditions.[1]

-

Fast, Voltage-Independent Inhibition: This mechanism results in brief channel closures of approximately 2 milliseconds.[1] It is not dependent on membrane voltage and is sensitive to pH.[1] The binding site for this action is thought to be located on the cytoplasmic domain of the RyR.[1]

Direct Channel Block

In addition to inhibiting channel gating, cytoplasmic this compound can directly block the pore of the RyR channel, leading to a reduction in its conductance.[1] This blocking effect is voltage-dependent.[1]

Interaction with Other RyR Ligands

This compound's interaction with the RyR is influenced by other important modulators:

-

Ryanodine: this compound inhibits ryanodine binding in a non-competitive manner, suggesting distinct binding sites.[2]

-

ATP: High concentrations of ATP can lessen the inhibitory effect of this compound on ryanodine binding, indicating a potential interplay between the ATP and this compound binding sites.[2]

-

Other Local Anesthetics: this compound competes with lidocaine (B1675312) for its binding site, implying a shared or overlapping binding domain for these local anesthetics.[2]

The following diagram illustrates the proposed mechanisms of this compound's interaction with the ryanodine receptor.

Caption: Mechanisms of this compound's inhibitory action on ryanodine receptors.

Experimental Protocols for Studying this compound-RyR Interactions

The following sections outline the key in vitro experimental methodologies used to characterize the effects of this compound on ryanodine receptors.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the activity of a single RyR channel, providing detailed information on its conductance and gating kinetics.

Experimental Workflow:

-

Preparation of SR Vesicles: Isolate sarcoplasmic reticulum vesicles from cardiac or skeletal muscle tissue through differential centrifugation.

-

Fusion of Vesicles with Lipid Bilayer: Incorporate the SR vesicles into a planar lipid bilayer separating two chambers (cis and trans, representing the cytoplasmic and luminal sides, respectively).

-

Electrophysiological Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier.

-

Application of this compound: Introduce this compound to either the cis or trans chamber to investigate its effects from the cytoplasmic or luminal side.

-

Data Analysis: Analyze the recorded currents to determine changes in channel open probability, mean open and closed times, and single-channel conductance.

The following diagram illustrates the experimental workflow for single-channel recordings.

Caption: Workflow for single-channel analysis of RyR-tetracaine interaction.

[3H]Ryanodine Binding Assay

This radioligand binding assay is used to assess the overall activity of a population of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel.

Experimental Protocol:

-

Preparation of SR Membranes: Isolate SR membranes from muscle tissue homogenates.

-

Incubation: Incubate the SR membranes with a low concentration of [3H]ryanodine in a buffer containing agents that modulate RyR activity (e.g., Ca2+, ATP, caffeine).

-

Addition of this compound: Include varying concentrations of this compound in the incubation mixture to determine its effect on [3H]ryanodine binding.

-

Separation of Bound and Free Ligand: Separate the membrane-bound [3H]ryanodine from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of specific [3H]ryanodine binding (CI50).

The following diagram illustrates the logical relationship in the [3H]ryanodine binding assay.

Caption: Logical flow of the [3H]ryanodine binding assay in the presence of this compound.

Conclusion

In vitro evidence strongly supports the role of this compound as a multi-faceted inhibitor of ryanodine receptors. Its ability to decrease channel open probability through distinct slow and fast mechanisms, as well as to directly block the channel pore, underscores the complexity of its interaction. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of RyR channels for therapeutic purposes. Further investigation into the structural basis of this compound's binding sites on the RyR will be instrumental in the design of more specific and potent RyR modulators.

References

- 1. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of local anesthetics with the ryanodine receptor of the sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of bupivacaine and this compound with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Tetracaine Hydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tetracaine hydrochloride, a widely used local anesthetic. The information presented herein is intended to support laboratory research and drug development activities by offering detailed data, experimental methodologies, and visual representations of key chemical and biological processes.

Core Physicochemical Properties

This compound hydrochloride is a white crystalline powder known for its efficacy as a topical and spinal anesthetic.[1] Its anesthetic properties are intrinsically linked to its physicochemical characteristics, which govern its solubility, permeability, and interaction with biological targets. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [2][3] |

| Molecular Weight | 300.82 g/mol | [2][3] |

| Melting Point | 147-150 °C | [4] |

| Boiling Point | 389.4 °C at 760 mmHg (estimate) | [5] |

| pKa | 8.39 (at 25 °C) | [6] |

| LogP | 3.492 (estimate) | [5] |

Solubility Profile

The solubility of this compound hydrochloride is a critical factor in its formulation and administration. It is soluble in water and ethanol, but practically insoluble in ether.[1]

| Solvent | Solubility |

| Water | 50 mg/mL[6] |

| Ethanol | Soluble (1 part in 40) |

| DMSO | 40 mg/mL[4] |

| Ether | Practically insoluble |

| Benzene | Insoluble |

| Acetone | Insoluble |

Mechanism of Action: Sodium Channel Blockade

This compound hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The blockade of nerve impulses results in a transient and localized loss of sensation.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of this compound hydrochloride.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a crystalline solid using a melting point apparatus.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration.

LogP Determination (Shake-Flask Method)

This protocol details the determination of the partition coefficient (LogP) between n-octanol and water.

Stability and Degradation

This compound hydrochloride is susceptible to degradation under various conditions, primarily through hydrolysis of its ester linkage. It is also sensitive to oxidation, light, and heat.[7][8][9][10] Understanding these degradation pathways is crucial for its proper storage and formulation.

Forced degradation studies have shown that this compound hydrochloride is highly sensitive to oxidative conditions and alkaline/acidic hydrolysis, and also susceptible to photolytic conditions.[7] The primary hydrolytic degradation products are p-n-butylaminobenzoic acid and 2-(dimethylamino)ethanol.[11] Thermal degradation can also occur, with a 5% weight loss observed at 163.82°C.[9] The stability of this compound hydrochloride in solution is pH-dependent, and it is known to degrade gradually in a humid atmosphere, with the process accelerating at higher temperatures.[1][6]

References

- 1. This compound hydrochloride CAS#: 136-47-0 [m.chemicalbook.com]

- 2. This compound Hydrochloride | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 136-47-0 [chemicalbook.com]

- 4. This compound hydrochloride - CAS-Number 136-47-0 - Order from Chemodex [chemodex.com]

- 5. This compound hydrochloride | CAS#:136-47-0 | Chemsrc [chemsrc.com]

- 6. This compound hydrochloride CAS#: 136-47-0 [m.chemicalbook.com]

- 7. Characterization of seven new related impurities and forced degradation products of this compound hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. International Journal of Pharmaceutical Compounding [ijpc.com]

- 9. Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of this compound and its degradation product, p-n-butylaminobenzoic acid, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetracaine stability and degradation pathways in aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tetracaine in aqueous solutions, focusing on its degradation pathways, kinetics, and the factors influencing its stability. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a potent local anesthetic of the ester type. Its efficacy is well-established, but its ester linkage renders it susceptible to degradation, primarily through hydrolysis, in aqueous environments. Understanding the stability profile of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. This guide details the primary degradation pathways of this compound, provides quantitative data on its degradation kinetics, and outlines experimental protocols for stability assessment.

Factors Influencing this compound Stability

The stability of this compound in aqueous solutions is influenced by several factors:

-

pH: this compound is more stable in acidic solutions. As the pH increases, the rate of hydrolysis significantly increases.

-

Temperature: Higher temperatures accelerate the degradation of this compound, following the principles of chemical kinetics.[1]

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation of this compound.[2]

-

Oxidizing Agents: this compound is susceptible to oxidation, leading to the formation of various degradation products.[2]

-

Buffer Systems: The type and concentration of buffer salts can influence the rate of hydrolysis.

Degradation Pathways of this compound

This compound degrades through several pathways, including hydrolysis, oxidation, and photodegradation. A recent study utilizing UHPLC-Q-TOF-MS has identified several new degradation products, providing a more complete picture of its degradation profile.[2]

Hydrolysis

The ester linkage in this compound is the primary site of hydrolytic degradation. This can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester bond is cleaved to yield 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol.

-

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydrolysis of the ester bond is significantly accelerated, forming the same primary degradation products.

Oxidation

Forced degradation studies have shown that this compound is highly sensitive to oxidative stress.[2] The tertiary amine and the aromatic amine moieties are potential sites for oxidation.

Photodegradation

Exposure to light can induce degradation of this compound. The specific photolytic degradation products are an area of ongoing research.

The major degradation pathways of this compound are illustrated in the following diagram:

Figure 1. Major degradation pathways of this compound in aqueous solutions.

Quantitative Stability Data

The following tables summarize the quantitative data on this compound degradation under various conditions.

Table 1: Forced Degradation of this compound Hydrochloride

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.01 N HCl | 3 hours | Ambient | Not Specified | [3] |

| Base Hydrolysis | 0.01 N NaOH | 2 hours | Ambient | Not Specified | [3] |

| Oxidation | Not Specified | 6 hours | Ambient | Not Specified | [3] |

| Thermal Degradation | Heating Mantle | 60 min | 50°C | Not Specified | [3] |

| Photolytic Degradation | Petri Dish | Not Specified | Ambient | Not Specified | [3] |

Table 2: Kinetic Data for this compound Solvolysis in Propylene Glycol

| Temperature (°C) | Rate Constant (k) (d⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 22 | 2.26 x 10⁻³ | 74.1 | [4] |

| 30 | Not Specified | 74.1 | [4] |

| 40 | Not Specified | 74.1 | [4] |

| 60 | 7.06 x 10⁻² | 74.1 | [4] |

Table 3: Kinetic Data for Hydrolytic Degradation of this compound Hydrochloride (0.5% Eyedrops, pH 5.4)

| Buffer System | Temperature (°C) | Rate Constant (k) (day⁻¹) | t₉₀% (days) at 26°C | Reference |

| Phosphate (B84403) | 26 | ~1 x 10⁻⁴ | 181 | |

| 60 | ~1 x 10⁻² | |||

| Acetate | 26 | ~1 x 10⁻⁴ | 157 | |

| 60 | ~1 x 10⁻² | |||

| Borate | 26 | Not Specified | 318 |

Experimental Protocols

This section provides an overview of the methodologies used for studying this compound stability.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating analytical method.

Typical Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water).

-

Acid Hydrolysis: Treat the stock solution with an appropriate concentration of acid (e.g., 0.01 N HCl) and keep it at a specified temperature for a defined period. Neutralize the solution before analysis.[3]

-

Base Hydrolysis: Treat the stock solution with an appropriate concentration of base (e.g., 0.01 N NaOH) and keep it at a specified temperature for a defined period. Neutralize the solution before analysis.[3]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., hydrogen peroxide) and keep it at a specified temperature for a defined period.[3]

-

Thermal Degradation: Expose the stock solution or solid drug substance to elevated temperatures (e.g., 50°C) for a defined period.[3]

-

Photolytic Degradation: Expose the stock solution in a transparent container or the solid drug substance to a light source (e.g., UV lamp) for a defined period. A dark control should be run in parallel.[3]

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC, to quantify the remaining this compound and detect degradation products.

The following diagram illustrates a general workflow for a forced degradation study:

Figure 2. General workflow for a forced degradation study of this compound.

Analytical Method for Stability Testing

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Typical HPLC Method Parameters:

-

Column: A reversed-phase column, such as a C18 or PFP, is typically used.[2][5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.[2][5] The pH of the mobile phase is a critical parameter for achieving good separation.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[2]

-

Detection: UV detection is usually performed at a wavelength where this compound and its major degradation products have significant absorbance.[5]

-

Internal Standard: An internal standard may be used to improve the precision and accuracy of the quantification.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

The stability of this compound in aqueous solutions is a critical consideration in the development of pharmaceutical products. Degradation primarily occurs through hydrolysis, oxidation, and photodegradation, and is significantly influenced by pH, temperature, and light. A thorough understanding of these factors and the use of validated stability-indicating analytical methods are essential for the formulation of stable and effective this compound-containing medicines. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals involved in the research and development of such formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of seven new related impurities and forced degradation products of this compound hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Kinetics of this compound Solvolysis in Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Historical Development of Tetracaine as a Research Tool

Introduction

This compound, also known as amethocaine, is a potent local anesthetic of the ester class.[1] First synthesized in 1928, it was developed to improve upon the short duration of action of its predecessor, procaine (B135).[2][3] Clinically, this compound has been widely used for topical anesthesia of the eyes, nose, and throat, as well as for spinal anesthesia.[1][4] Its primary mechanism of action as an anesthetic is the blockade of voltage-gated sodium channels in nerve fibers, which prevents the transmission of nerve impulses.[5][6][7]

Beyond its clinical applications, this compound has evolved into a crucial tool in biomedical research. This transition began with investigations into its broader pharmacological effects, which revealed its ability to modulate other critical ion channels and cellular signaling pathways. Notably, its function as a potent inhibitor of ryanodine (B192298) receptors (RyRs) has established this compound as an indispensable instrument for studying intracellular calcium signaling and excitation-contraction coupling in muscle tissues.[1][8][9] This guide provides a technical overview of the historical development of this compound as a research tool, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols where it has been instrumental.

From Clinical Anesthetic to Research Probe: A Historical Perspective

The journey of local anesthesia began with the discovery of cocaine's numbing properties in the 19th century.[3] The search for safer alternatives with fewer side effects led to the synthesis of procaine, the first injectable local anesthetic, and subsequently this compound in 1928, which offered a longer duration of action.[3][10] For decades, the study of this compound was primarily confined to its clinical anesthetic properties.

The turning point in this compound's utility came with the discovery of its effects on intracellular calcium dynamics. Researchers found that in addition to blocking sodium channels, this compound also potently inhibits the release of calcium from intracellular stores by directly interacting with ryanodine receptors, the calcium release channels of the sarcoplasmic reticulum (SR).[8] This discovery opened a new avenue for its use as a pharmacological probe to dissect the complex processes of calcium signaling in various cell types, particularly in cardiac and skeletal muscle.[8][9]

Core Mechanisms of Action in a Research Context

While this compound's anesthetic properties are attributed to its blockade of sodium channels, its utility as a research tool is primarily derived from its interactions with other ion channels and signaling proteins.

Blockade of Voltage-Gated Sodium Channels

As a local anesthetic, this compound diffuses across the neuronal membrane and binds to the intracellular portion of voltage-gated sodium channels.[5] This binding stabilizes the channels in their inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[6] This mechanism, while the basis for its clinical use, is also leveraged in neuroscience research to reversibly silence neural activity in specific pathways or regions.

Inhibition of Ryanodine Receptors (RyRs)

This compound's most significant role as a research tool is as an allosteric blocker of ryanodine receptors (RyRs), the channels that mediate calcium release from the sarcoplasmic reticulum (SR) in muscle cells and other cell types.[1] Its effects are concentration-dependent:

-

Low Concentrations: Cause an initial inhibition of spontaneous calcium release events, often referred to as "calcium sparks."[1][11]

-

High Concentrations: Lead to a complete block of calcium release.[1]

This inhibitory action is complex, involving at least three distinct mechanisms: a slow voltage-dependent inhibition, a fast voltage-independent inhibition, and a voltage-dependent block of the channel pore.[8][12] This allows researchers to precisely control and study the role of SR calcium release in processes like excitation-contraction coupling, without directly affecting other components of the signaling cascade.

Effects on Other Channels and Pathways

Research has also demonstrated that this compound can influence other cellular targets:

-

Acid-Sensing Ion Channels (ASICs): this compound can inhibit ASIC currents, particularly ASIC1a and ASIC3, which are involved in pain sensation. This suggests a potential mechanism for its analgesic effects beyond sodium channel blockade, especially in acidic conditions.[13]

-

MAP Kinase Pathway: Studies in PC12 cells have shown that this compound can inhibit the activation of the MAP kinase signaling pathway that is mediated by L-type calcium channels.[14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's interactions with its primary molecular targets.

Table 1: Inhibition of Ryanodine Receptors (RyRs) by this compound

| Preparation | RyR Isoform | Parameter | Value | Reference |

| Sheep Cardiac Muscle | RyR2 | IC₅₀ (Slow Inhibition, Diastolic) | ~200 µM | [8] |

| Sheep Cardiac Muscle | RyR2 | IC₅₀ (Fast Inhibition, Ca²⁺ Release) | ~2 mM | [8] |

| Rabbit Skeletal Muscle | RyR1 | K₅₀ (Half-effective concentration) | 180 µM | [15] |

| Rabbit Skeletal Muscle | RyR1 | Hill Coefficient (n_H) | 2.2 | [15] |

| Swine Cardiac Muscle | Cardiac RyR | IC₅₀ ([³H]ryanodine binding) | 99 µM | [16] |

| Rabbit Skeletal Muscle | RyR1 | K_d (Open Probability Halved) | ~150 µM | [17] |

Table 2: Inhibition of Other Channels and Pathways by this compound

| Target | Cell Type / Preparation | Parameter | Value | Reference |

| MAP Kinase (KCl induced) | PC12 Cells | IC₅₀ | 70.2 ± 1.2 µM | [14] |

| MAP Kinase (Ionomycin induced) | PC12 Cells | IC₅₀ | 330.5 ± 32.8 µM | [14] |

| Acid-Sensing Ion Channels | CHO Cells (expressing ASIC3) | IC₅₀ | 9.96 ± 1.88 mM | [13] |

Detailed Experimental Protocols

This compound's utility as a research tool is exemplified by its application in a variety of experimental models. Below are detailed protocols for key experiments.

Protocol 1: In Vivo Rodent Sciatic Nerve Block

This protocol assesses the in vivo efficacy and duration of this compound as a local anesthetic by monitoring the compound muscle action potential (CMAP).[18]

1. Animal Preparation:

-

Anesthetize the rodent using an approved anesthetic protocol (e.g., isoflurane).

-

Shave the fur over the hip and thigh of the hind limb to be studied.

-

Position the animal to allow access to the sciatic nerve.

2. Surgical Exposure:

-

Make a small skin incision over the thigh.

-

Carefully dissect through the biceps femoris muscle to expose the sciatic nerve. Isolate a segment of the nerve for stimulation and recording.

3. Electrophysiological Setup:

-

Place a stimulating electrode on the proximal aspect of the exposed nerve.

-

Place a recording electrode in a muscle innervated by the sciatic nerve (e.g., gastrocnemius).

-

Deliver supramaximal stimuli to elicit a stable baseline CMAP recording. Record several baseline measurements.

4. This compound Application:

-

Apply a small, measured volume of this compound hydrochloride solution (e.g., 1%) directly onto the isolated nerve segment. A saturated piece of absorbable gelatin sponge can be used for controlled application.

5. Monitoring and Data Collection:

-

Begin recording CMAP immediately after this compound application.

-

Deliver stimuli at regular intervals (e.g., every 1-2 minutes) to monitor the onset and depth of the nerve block, evidenced by a reduction in CMAP amplitude.

-

The block is considered complete when the CMAP is fully abolished. Continue monitoring to determine the duration of the block until the CMAP begins to recover.

6. Euthanasia:

Protocol 2: Single RyR Channel Recording in Planar Lipid Bilayers

This in vitro method allows for the direct observation of this compound's effects on the gating properties of a single ryanodine receptor channel.[15][17]

1. Preparation of SR Vesicles:

-

Isolate sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle or other appropriate tissue sources using differential centrifugation.

2. Planar Lipid Bilayer Formation:

-

Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

-

The cis chamber represents the cytoplasmic side, and the trans chamber represents the SR lumenal side.

3. Channel Incorporation:

-

Add SR vesicles to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR channels.

-

Successful incorporation is identified by the appearance of characteristic single-channel currents upon application of a holding potential.

4. Recording and Perfusion:

-

Record single-channel currents using patch-clamp amplifiers. The bathing solution in the cis chamber should contain channel activators like Ca²⁺ and ATP.

-

After obtaining stable baseline recordings, perfuse the cis chamber with a solution containing the desired concentration of this compound.

5. Data Analysis:

-

Measure changes in channel open probability (Pₒ), mean open time, and single-channel conductance before and after this compound application.

-

Analyze the data to determine the concentration-dependent inhibitory effects of this compound on the RyR channel.

Conclusion

This compound has undergone a remarkable evolution from a purely clinical local anesthetic to a multifaceted and indispensable research tool. Its initial development was driven by the need for a long-acting alternative to procaine for surgical anesthesia.[3] However, the discovery of its potent inhibitory effects on ryanodine receptors has cemented its legacy in the laboratory.[1][8] By enabling the precise manipulation of intracellular calcium release, this compound has provided researchers with invaluable insights into the fundamental mechanisms of excitation-contraction coupling, cellular signaling, and ion channel biophysics. Its continued use in diverse experimental models underscores its enduring importance in advancing our understanding of physiology and pathophysiology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. brainkart.com [brainkart.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. Articles [globalrx.com]

- 8. Three independent mechanisms contribute to this compound inhibition of cardiac calcium release channels [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual effects of this compound on spontaneous calcium release in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Subunit and frequency-dependent inhibition of Acid Sensing Ion Channels by local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dibucaine and this compound inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction of bupivacaine and this compound with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of local anesthetics on single channel behavior of skeletal muscle calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Cornerstone of Neuronal Blockade: A Technical Guide to Tetracaine in Local Anesthesia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of local anesthesia with Tetracaine, a potent amino-ester agent. We delve into its molecular mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the critical structure-activity relationships that govern its efficacy and clinical application. This document provides detailed experimental methodologies and quantitative data to support further research and development in the field of local anesthetics.

Mechanism of Action: Reversible Blockade of Voltage-Gated Sodium Channels

This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.[1] The result is a transient and localized loss of sensation.

The action of this compound is state-dependent, meaning its binding affinity for the sodium channel varies depending on the channel's conformational state (resting, open, or inactivated).[3] this compound exhibits a higher affinity for the open and inactivated states of the channel, which contributes to its use-dependent blocking characteristics, where its effect is enhanced by repeated nerve stimulation.[3]

The unionized form of this compound, being more lipid-soluble, crosses the neuronal membrane.[4][5] Once in the axoplasm, it equilibrates into its ionized (cationic) form, which then binds to a specific receptor site on the intracellular side of the α-subunit of the sodium channel.[4] This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening.[1]

Physicochemical and Pharmacokinetic Properties

The clinical efficacy of this compound is intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME). As an ester-type local anesthetic, it is primarily hydrolyzed by plasma pseudocholinesterase.[4][6]

| Property | Value | Significance | Reference |

| pKa | 8.39 - 8.46 | Determines the proportion of ionized and non-ionized forms at physiological pH, affecting onset of action. | [4][6] |

| Lipid Solubility (relative) | 80 | High lipid solubility contributes to high potency and ability to penetrate nerve membranes. | [4] |

| Protein Binding | 75% | Influences the duration of action. | [4] |

| Metabolism | Hydrolysis by plasma pseudocholinesterase | Rapid metabolism into para-aminobenzoic acid (PABA). | [4][6] |

| Onset of Action | Delayed (up to 15 min for large nerves) | Related to its pKa and the need to penetrate tissues. | [6] |

| Duration of Action | 1.5 - 3 hours (spinal anesthesia) | Long duration due to high protein binding and slower hydrolysis compared to other esters. | [6] |

Pharmacodynamics: Potency and Toxicity

This compound is one of the most potent local anesthetics.[4] Its potency is directly related to its high lipid solubility, which facilitates its diffusion across the nerve sheath and membrane to reach its site of action.[5][7] However, this high potency is also associated with a higher risk of systemic toxicity if administered improperly.[8]

| Parameter | Value | Significance | Reference |

| IC50 (Tonic Block) | 0.7 µM | The concentration required to block 50% of the sodium current, indicating high potency. | [9] |

| IC50 (Inactivated State) | 5.2 µM (at -70 mV) | Demonstrates high affinity for the inactivated state of the sodium channel. | [10] |

| Systemic Toxicity | High | Can lead to CNS and cardiovascular adverse effects if high plasma levels are reached. | [4][11] |

Structure-Activity Relationship (SAR)

The chemical structure of this compound, like other local anesthetics, consists of three main components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine.[7] Modifications to any of these components can significantly alter the anesthetic's properties.

-

Lipophilic Group (Aromatic Ring): The butyl group in the para position of the benzoic acid ring increases lipid solubility, which is a key factor in this compound's high potency and long duration of action compared to procaine.[7][12]

-

Intermediate Chain (Ester Linkage): The ester linkage is susceptible to hydrolysis by plasma esterases, which determines its metabolism and duration of action.[1]

-

Hydrophilic Group (Tertiary Amine): This group exists in both tertiary (lipid-soluble) and quaternary (water-soluble, active form) states. The pKa of this amine determines the relative proportions of these forms at physiological pH.[5]

Experimental Protocols

In Vitro Assessment: Whole-Cell Voltage-Clamp Technique

The whole-cell voltage-clamp technique is a cornerstone for studying the effects of local anesthetics on voltage-gated sodium channels.[3][13]

Objective: To determine the potency (IC50) and state-dependence of this compound's blockade of specific sodium channel isoforms.

Methodology:

-

Cell Preparation: A suitable cell line (e.g., HEK293 cells) stably expressing the target sodium channel isoform is cultured on glass coverslips.[3]

-

Electrode Placement and Seal Formation: A glass micropipette with a tip diameter of approximately 1-2 µm, filled with an internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal".[3]

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, establishing electrical access to the cell's interior.[3]

-

Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential (e.g., -120 mV) to ensure channels are in the resting state. A series of voltage steps are then applied to elicit sodium currents.[3] To study state-dependent binding, pre-pulses to different potentials can be used to enrich the population of open or inactivated channels before the test pulse.[3]

-

Drug Application: this compound is applied to the cell at various concentrations via a perfusion system.[3]

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and measured. The peak sodium current amplitude is plotted against the drug concentration, and the data are fitted with a dose-response curve (e.g., the Hill equation) to determine the IC50 value.[3]

In Vivo Efficacy Assessment: Animal Models

Animal models are crucial for evaluating the onset, duration, and potency of local anesthetics in a physiological setting.

Objective: To assess the local anesthetic efficacy of this compound.

Common Models:

-

Infiltration Anesthesia in Guinea Pigs:

-

The backs of guinea pigs are shaved.[14]

-

This compound solution is injected intradermally.[15]

-

The anesthetized area is stimulated at regular intervals (e.g., with a needle or pinprick).[14]

-

The presence or absence of a skin twitch reflex (panniculus carnosus reflex) is noted.

-

The onset of anesthesia is the time until the reflex is abolished, and the duration is the time until the reflex returns.[14]

-

-

Plexus Anesthesia in Frogs:

-

A frog is pithed, and the spinal cord is destroyed down to the third vertebra.[15]

-

The frog is suspended, and one foot is immersed in a dilute acid solution (e.g., N/10 HCl) to determine the baseline reflex withdrawal time.[15]

-

The abdominal pouch is filled with the this compound solution, exposing the lumbar plexus.[15]

-

The foot is tested in the acid at regular intervals until the withdrawal reflex is lost (onset of anesthesia).[15]

-

-

Surface Anesthesia in Rabbits:

-

The conjunctival sac of a rabbit's eye is held open.[15]

-

A drop of this compound solution is instilled.[15]

-

The cornea is stimulated at regular intervals with a fine probe (e.g., a horsehair or nylon filament).

-

The absence of a blink reflex indicates the onset of anesthesia, and its return marks the end of the duration.[15]

-

Conclusion